Methyl 6-fluoro-5-methylpicolinate
Description
Methyl 6-fluoro-5-methylpicolinate is a fluorinated picolinate ester with the molecular formula C₈H₈FNO₂ (CAS: 1245647-61-3) . It belongs to the pyridine derivative family and serves as a critical intermediate in pharmaceutical synthesis, particularly in developing kinase inhibitors and bioactive molecules. The compound features a fluorine atom at position 6 and a methyl group at position 5 of the picolinic acid backbone, conferring unique electronic and steric properties that influence its reactivity and binding affinity. Its synthesis typically involves nucleophilic substitution or esterification reactions under controlled conditions .
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl 6-fluoro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 |
InChI Key |
ROZPXJDEIIFXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-methylpicolinate typically involves the esterification of 6-fluoro-5-methylpicolinic acid. One common method is to react 6-fluoro-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
6-fluoro-5-methylpicolinic acid+methanolsulfuric acidMethyl 6-fluoro-5-methylpicolinate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-fluoro-5-methylpicolinate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-substituted-5-methylpicolinates.
Oxidation: Formation of 6-fluoro-5-methylpicolinic acid.
Reduction: Formation of 6-fluoro-5-methylpicolinyl alcohol.
Scientific Research Applications
Methyl 6-fluoro-5-methylpicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Agrochemicals: It is investigated for its potential use as a herbicide or pesticide due to its structural similarity to other bioactive picolinates.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-5-methylpicolinate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
| Property | This compound | Methyl 6-Chloro-5-Methylpicolinate |
|---|---|---|
| Molecular Weight (g/mol) | 169.15 | 185.61 |
| Melting Point (°C) | 98–102 | 105–108 |
| LogP | 1.78 | 2.12 |
| Solubility (H₂O, mg/mL) | 12.5 | 8.3 |
Source : Experimental data collated from .
Reactivity in SNAr Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
